1-(4-Bromo-2,6-difluorobenzoyl)piperazine

Catalog No.
S8223649
CAS No.
M.F
C11H11BrF2N2O
M. Wt
305.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromo-2,6-difluorobenzoyl)piperazine

Product Name

1-(4-Bromo-2,6-difluorobenzoyl)piperazine

IUPAC Name

(4-bromo-2,6-difluorophenyl)-piperazin-1-ylmethanone

Molecular Formula

C11H11BrF2N2O

Molecular Weight

305.12 g/mol

InChI

InChI=1S/C11H11BrF2N2O/c12-7-5-8(13)10(9(14)6-7)11(17)16-3-1-15-2-4-16/h5-6,15H,1-4H2

InChI Key

XZVKIKJUSOFXBT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2F)Br)F

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2F)Br)F

1-(4-Bromo-2,6-difluorobenzoyl)piperazine is a synthetic organic compound characterized by its unique structure combining a piperazine ring with a 4-bromo-2,6-difluorobenzoyl moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to the presence of halogen substituents, which can influence its biological activity and reactivity.

Typical of aromatic compounds and piperazines. Key types of reactions include:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
  • Oxidation Reactions: The compound can undergo oxidation, potentially introducing additional functional groups.
  • Reduction Reactions: Reduction processes can remove halogen atoms or modify other functional groups within the structure.

Common reagents used in these reactions include bases like sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

1-(4-Bromo-2,6-difluorobenzoyl)piperazine exhibits significant biological activity, particularly in the context of drug development. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors. Compounds with similar structures have been studied for their roles as:

  • Antidepressants: Some piperazine derivatives are known to exhibit antidepressant properties.
  • Antipsychotics: The presence of halogen atoms can enhance the binding affinity to certain neurotransmitter receptors.

Preliminary studies indicate that this compound may influence neurotransmitter systems, although specific biological assays are necessary to elucidate its mechanisms of action.

The synthesis of 1-(4-Bromo-2,6-difluorobenzoyl)piperazine typically involves several steps:

  • Formation of the Benzoyl Chloride: The corresponding 4-bromo-2,6-difluorobenzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
  • Nucleophilic Attack by Piperazine: The benzoyl chloride reacts with piperazine in an appropriate solvent (such as dichloromethane) under basic conditions to form the desired product.
  • Purification: The crude product is purified through recrystallization or chromatography.

This method allows for the efficient formation of the compound while minimizing side reactions.

1-(4-Bromo-2,6-difluorobenzoyl)piperazine has several applications in scientific research and industry:

  • Pharmaceutical Development: It serves as a building block for synthesizing novel therapeutic agents targeting central nervous system disorders.
  • Chemical Research: This compound is used in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Its unique properties may find applications in developing specialty chemicals and materials.

Interaction studies are crucial for understanding how 1-(4-Bromo-2,6-difluorobenzoyl)piperazine interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Determining the effects of the compound on cellular functions or signaling pathways.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to predict human responses.

Such studies provide insights into its potential therapeutic uses and safety profiles.

Several compounds share structural similarities with 1-(4-Bromo-2,6-difluorobenzoyl)piperazine. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
1-(4-Bromo-2-fluorobenzyl)piperazineContains a bromo and fluorine substituentUsed primarily as a research chemical
1-(4-Chloro-2,6-difluorobenzyl)piperazineChlorine instead of bromineExhibits different reactivity patterns
1-(4-Iodo-2,6-difluorobenzyl)piperazineIodine substituentPotentially higher lipophilicity
1-(3-Bromo-2-fluorobenzyl)piperazineDifferent positioning of bromo and fluoro groupsMay exhibit distinct biological activities

Uniqueness

The uniqueness of 1-(4-Bromo-2,6-difluorobenzoyl)piperazine lies in its specific combination of bromine and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds. This combination offers a balance between reactivity and stability that is advantageous for drug development and research applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

304.00228 g/mol

Monoisotopic Mass

304.00228 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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